

# discovery of 1-(4-Bromophenyl)cyclopentanecarboxylic acid

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## Compound of Interest

**Compound Name:** 1-(4-Bromophenyl)cyclopentanecarboxylic acid

**Cat. No.:** B178888

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An In-depth Technical Guide on the Synthesis and Utility of **1-(4-Bromophenyl)cyclopentanecarboxylic Acid**

## Abstract

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structure, which combines a bulky cyclopentane ring with the reactive handles of a bromophenyl group and a carboxylic acid, makes it a versatile precursor for the development of more complex molecules and potential therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, focusing on its primary synthesis route, reaction mechanism, chemical reactivity, and applications in drug discovery. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a practical and in-depth resource.

## Compound Profile and Significance

### Introduction

**1-(4-Bromophenyl)cyclopentanecarboxylic acid**, with CAS Number 143328-24-9, is a crystalline solid at room temperature.[2] Its structure is characterized by a cyclopentanecarboxylic acid core where the C1 position is substituted with a 4-bromophenyl

group.[1] This substitution imparts specific steric and electronic properties that influence its reactivity and biological activity. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the carboxylic acid moiety can participate in hydrogen bonding, ionic interactions, or be converted into other functional groups.[1] These features make it a valuable intermediate in the synthesis of novel organic compounds.[1]

## Physicochemical Properties

A summary of the key physicochemical properties for **1-(4-Bromophenyl)cyclopentanecarboxylic acid** is provided below.

Property	Value	Source(s)
CAS Number	143328-24-9	[1][2][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrO <sub>2</sub>	[2][3][4][6]
Molecular Weight	269.13 g/mol	[1][2][3][4]
InChIKey	UALMMAIHRMKFCW-UHFFFAOYSA-N	[1]
Canonical SMILES	C1CCC(C1) (C2=CC=C(C=C2)Br)C(=O)O	[6]
Physical Form	Solid	
Storage	Sealed in dry, room temperature	[2]

## Spectroscopic Characterization

While specific spectra for this exact compound require direct experimental acquisition, its structure allows for the confident prediction of key spectroscopic features based on well-established principles of NMR and IR spectroscopy for carboxylic acids.[7]

Spectroscopy	Feature	Expected Chemical Shift / Frequency	Rationale
<sup>1</sup> H NMR	Carboxylic Acid Proton (-COOH)	~12 δ (singlet)	Highly deshielded proton due to the electronegativity of the adjacent oxygen atoms; signal may be broad and its position is concentration-dependent.[7]
	Aromatic Protons (-C <sub>6</sub> H <sub>4</sub> -)	~7.0-7.6 δ (multiplets)	Protons on the phenyl ring, split into two doublets characteristic of a 1,4-disubstituted pattern.
	Cyclopentane Protons (-C <sub>5</sub> H <sub>8</sub> -)	~1.5-2.8 δ (multiplets)	Aliphatic protons on the cyclopentane ring.
<sup>13</sup> C NMR	Carbonyl Carbon (-COOH)	~165-185 δ	Characteristic downfield shift for a carboxylic acid carbon.[7]
	Aromatic Carbons (-C <sub>6</sub> H <sub>4</sub> -)	~120-140 δ	Signals for the six carbons of the phenyl ring, including the carbon bearing the bromine atom.
	Quaternary Carbon (C-Ar)	~45-55 δ	The sp <sup>3</sup> carbon of the cyclopentane ring attached to the phenyl group.
	Cyclopentane Carbons (-C <sub>5</sub> H <sub>8</sub> -)	~25-40 δ	Aliphatic carbons of the cyclopentane ring.

IR Spectroscopy	O-H Stretch	2500-3300 $\text{cm}^{-1}$ (very broad)	Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7]
C=O Stretch	$\sim 1710 \text{ cm}^{-1}$	Strong absorption typical for a hydrogen-bonded (dimeric) carboxylic acid.[7]	
C-Br Stretch	$\sim 500\text{-}600 \text{ cm}^{-1}$	Absorption in the fingerprint region indicating the presence of a bromo-aromatic group.	

## Significance in Medicinal Chemistry

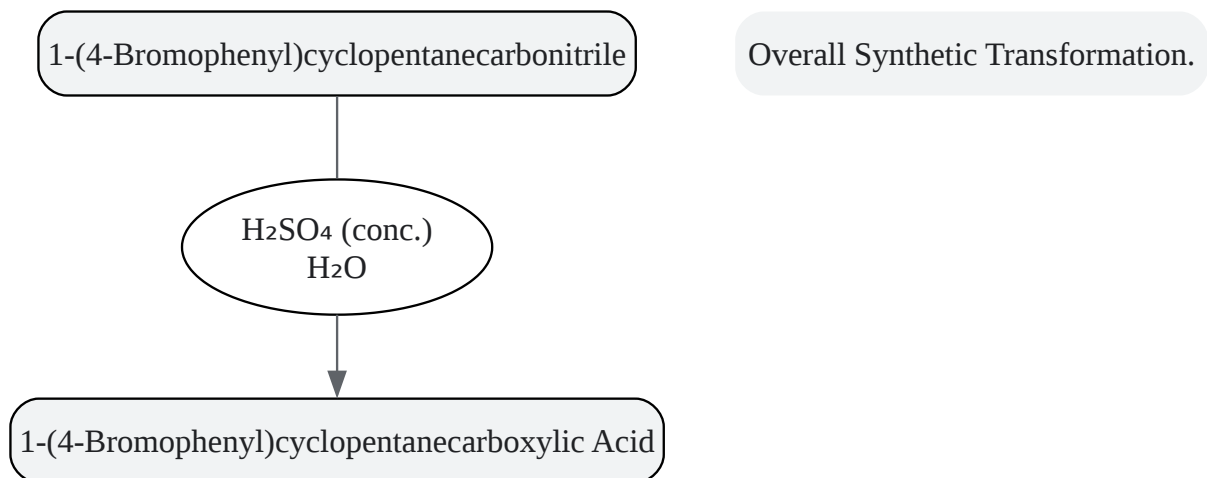
The structural motifs within **1-(4-bromophenyl)cyclopentanecarboxylic acid** are of significant interest in drug design. The cyclopentane ring acts as a rigid scaffold that can orient substituents in a defined three-dimensional space, which is crucial for binding to biological targets like enzymes or receptors.[1] The bromophenyl group serves as a key site for modification, allowing for the exploration of structure-activity relationships (SAR) through reactions like Suzuki-Miyaura cross-coupling.[8] This enables the synthesis of a library of derivatives with varied substituents, a common strategy in lead optimization. The compound serves as a precursor for various biologically active molecules, highlighting its importance in drug development pipelines.[1]

## Core Synthesis Pathway: Hydrolysis of a Nitrile Precursor

### Overview of the Primary Synthetic Route

The most widely documented and efficient synthesis of **1-(4-bromophenyl)cyclopentanecarboxylic acid** is achieved through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile.[1]

A study by Dow et al. (2018) reported this method achieving a high yield of 95%.[3] This transformation is robust and proceeds under relatively straightforward conditions.



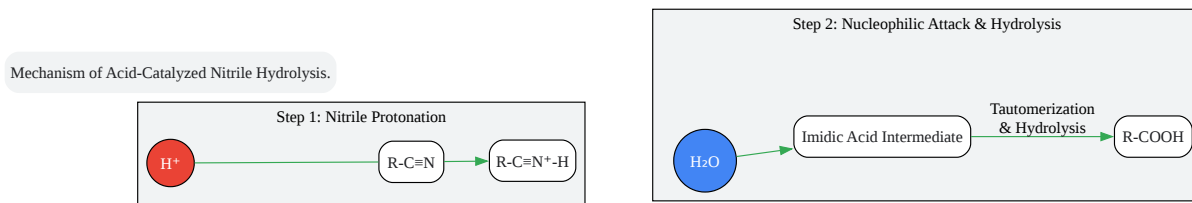
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**Caption:** Overall Synthetic Transformation.

## Reaction Mechanism

The hydrolysis of the nitrile proceeds via a two-step mechanism under strong acidic conditions: [1]

- **Protonation of the Nitrile:** The lone pair of the nitrile nitrogen is protonated by the strong acid (sulfuric acid), which significantly increases the electrophilicity of the nitrile carbon.
- **Nucleophilic Attack by Water:** A water molecule acts as a nucleophile, attacking the activated nitrile carbon. This is followed by a series of proton transfers and tautomerization steps, ultimately leading to the formation of the carboxylic acid and ammonium sulfate as a byproduct.



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**Caption:** Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

## Detailed Experimental Protocol

The following protocol is adapted from the procedure reported by Dow et al. (2018).<sup>[3]</sup>

Materials:

- 1-(4-Bromophenyl)cyclopentanecarbonitrile
- Concentrated sulfuric acid ( $H_2SO_4$ )
- Deionized water
- Diethyl ether (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Glass-lined reactor or appropriate corrosion-resistant glassware

Procedure:

- **Reaction Setup:** To a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopentanecarbonitrile.

- Addition of Acid: Carefully and slowly add concentrated sulfuric acid and water to the starting material. Caution: This addition is exothermic and should be done with appropriate cooling.
- Heating: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 18-24 hours.<sup>[1][3]</sup>
- Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a beaker containing ice water to precipitate the crude product. c. Filter the resulting solid and wash thoroughly with cold water to remove residual acid.
- Extraction (Optional): If the product does not fully precipitate, the aqueous mixture can be extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, **1-(4-bromophenyl)cyclopentanecarboxylic acid**.

## Key Process Parameters and Optimization

Parameter	Condition	Rationale / Impact on Yield & Purity
Temperature	120 °C	Ensures a sufficient reaction rate for the hydrolysis of the stable nitrile group. Lower temperatures may lead to incomplete conversion. <a href="#">[1]</a>
Reaction Time	18–48 hours	Prolonged heating is necessary to drive the reaction to completion. <a href="#">[1]</a>
Reagent	Concentrated H <sub>2</sub> SO <sub>4</sub>	Acts as both a catalyst and a reagent, facilitating the protonation of the nitrile. <a href="#">[1]</a>
Solvent	Water	Serves as the nucleophile in the hydrolysis reaction. <a href="#">[1]</a>

## Challenges and Considerations

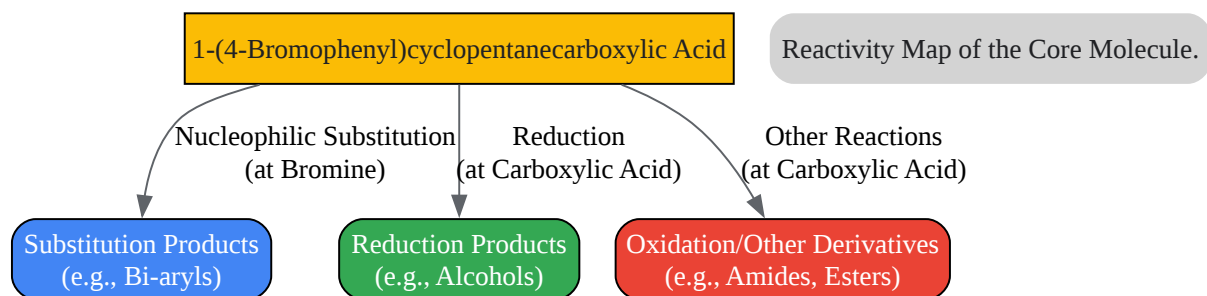
- **Corrosive Reagents:** The use of concentrated sulfuric acid at high temperatures requires specialized equipment, such as glass-lined reactors, to prevent corrosion.[\[1\]](#)
- **Energy Intensity:** The process involves prolonged heating at an elevated temperature, which can be energy-intensive and impact production costs on a larger scale.[\[1\]](#)
- **Byproduct Formation:** Over-oxidation or side reactions could potentially lead to impurities that would necessitate additional purification steps.[\[1\]](#)

## Chemical Reactivity and Derivative Synthesis

### Overview of Functional Group Transformations

**1-(4-Bromophenyl)cyclopentanecarboxylic acid** is a versatile intermediate due to its two primary reactive sites: the bromine atom on the phenyl ring and the carboxylic acid group.[\[1\]](#) This allows for orthogonal chemical strategies to build molecular complexity.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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